molecular formula C6H6O3 B8012855 (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B8012855
M. Wt: 126.11 g/mol
InChI Key: NMNZZIMBGSGRPN-ZXZARUISSA-N
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Description

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione is a bicyclic compound with the molecular formula C6H6O3. It is also known by its CAS number 4462-96-8. This compound is characterized by its unique three-dimensional structure, which includes an oxabicyclo ring system. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a scaffold for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity are ongoing to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione
  • 3-Oxabicyclo[3.2.0]heptane-2,4-dione
  • 3-Azabicyclo[3.2.0]heptane-2,4-dione

Uniqueness

(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific stereochemistry and the presence of an oxabicyclo ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZZIMBGSGRPN-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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